Centrolobine Centrolobine Centrolobine is a diarylheptanoid.
Brand Name: Vulcanchem
CAS No.: 1484-91-9
VCID: VC20934297
InChI: InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1
SMILES: COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O
Molecular Formula: C20H24O3
Molecular Weight: 312.4 g/mol

Centrolobine

CAS No.: 1484-91-9

Cat. No.: VC20934297

Molecular Formula: C20H24O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Centrolobine - 1484-91-9

Specification

CAS No. 1484-91-9
Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
IUPAC Name 4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol
Standard InChI InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1
Standard InChI Key VKLGDLFSGNHXAV-UXHICEINSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](O2)CCC3=CC=C(C=C3)O
SMILES COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O
Canonical SMILES COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O

Introduction

Chemical Structure and Properties

Centrolobine (C₂₀H₂₄O₃, molecular weight: 312.4 g/mol) is characterized by a 2,6-disubstituted tetrahydropyran framework with a cis-configuration at the stereogenic centers. The compound features two aryl rings connected by a seven-carbon chain that includes the tetrahydropyran ring .
The absolute configuration of naturally occurring centrolobine varies depending on the source. The structure contains two stereogenic centers at positions 2 and 6 of the tetrahydropyran ring. The (+)-centrolobine enantiomer has the (2R,6S) configuration, while (-)-centrolobine has the (2S,6R) configuration .
A notable structural feature of centrolobine is the presence of a 4-methoxyphenyl group at position 6 and a 4-hydroxyphenyl group connected by an ethyl linkage at position 2 of the tetrahydropyran ring. This unique arrangement contributes to its diverse biological activities and has attracted synthetic chemists to develop various approaches to construct this molecule .
The systematic IUPAC name for centrolobine is 4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol for the (+)-enantiomer . The molecule has been assigned the PubChem CID 442780.

Physical Properties

Table 1: Physical Properties of Centrolobine

PropertyValue
Molecular FormulaC₂₀H₂₄O₃
Molecular Weight312.4 g/mol
Optical Rotation [(+)-centrolobine]Variable by source
Optical Rotation [(-)-centrolobine][α]D -92.2 (c = 1, CHCl₃)
Physical StateCrystalline solid
Structural Configuration2,6-cis-disubstituted tetrahydropyran

Centrolobine was initially isolated from the heartwood of tropical trees belonging to the Centrolobium genus. The distribution of enantiomers varies systematically by plant species, with a clear taxonomic pattern .
The (-)-centrolobine enantiomer has been isolated from Centrolobium paraense, C. sclerophyllum, and C. tomentosum, as well as from the stem of Brosimum potabile in the Amazon rainforest. Conversely, the (+)-centrolobine enantiomer has been found in Centrolobium robustum .
This distinct enantiomeric distribution across different plant species represents an interesting example of species-specific stereochemical preference in natural product biosynthesis. The original taxonomic assignments of some plant sources had been confused, with C. robustum being mistakenly identified as C. tomentosum, an issue that was later resolved through careful botanical and chemical analysis .

Related Natural Compounds

In addition to centrolobine, related compounds such as (-)-O-demethylcentrolobine and (-)-centrolobol have been isolated from the same plant sources. These compounds represent potential biosynthetic precursors or derivatives within the same metabolic pathway .
Table 2: Natural Sources of Centrolobine Enantiomers

EnantiomerPlant SpeciesPlant PartReference
(-)-CentrolobineCentrolobium paraenseHeartwood
(-)-CentrolobineCentrolobium sclerophyllumHeartwood
(-)-CentrolobineCentrolobium tomentosumHeartwood
(-)-CentrolobineBrosimum potabileStem
(+)-CentrolobineCentrolobium robustumHeartwood

Biosynthetic Pathway

The biosynthesis of centrolobine is believed to proceed through diarylheptanoid precursors. Based on the findings reported by Rogano and Ruedi, the biogenetic pathway likely involves the oxidative cyclization of linear diarylheptanoid precursors such as centrolobol .
The proposed biosynthetic pathway begins with (+)- or (-)-centrolobol, which undergoes phenol oxidation to produce the sterically favored 2,6-disubstituted tetrahydropyran ring with retention of configuration at C(3) (which becomes C(6) in the heterocycle). This leads to the formation of (+)- and (-)-O-demethylcentrolobine intermediates. The final biogenetic step is believed to be a regioselective O-methylation, resulting in (+)-centrolobine and (-)-centrolobine, respectively .
This biomimetic pathway has been successfully emulated in laboratory settings, providing support for the proposed natural biosynthetic route and offering efficient synthetic approaches to these compounds .

Biological Activities

Centrolobine exhibits several important biological activities that have generated interest in its potential therapeutic applications.

Anti-inflammatory Properties

Both enantiomers of centrolobine have been reported to possess anti-inflammatory properties, which may be related to the traditional medicinal uses of the plant sources from which they are derived .

Antimicrobial Activities

Centrolobine has been identified as an antibiotic compound. Its antimicrobial properties have been documented against various bacterial strains, suggesting potential applications in infectious disease treatment .

Antiparasitic Activities

One of the most significant biological properties of centrolobine is its anti-leishmanial activity. Leishmaniasis is a parasitic disease that affects millions of people worldwide, particularly in tropical and subtropical regions, making compounds with anti-leishmanial properties particularly valuable for drug development .
Table 3: Biological Activities of Centrolobine

ActivityTypeReference
Anti-inflammatoryIn vivo and in vitro activity
AntibacterialActivity against bacterial strains
Anti-leishmanialActivity against Leishmania parasites

Synthetic Approaches

The unique structural features of centrolobine, particularly its 2,6-cis-disubstituted tetrahydropyran framework, have inspired numerous synthetic approaches over the past two decades. These approaches showcase diverse strategies for constructing the key tetrahydropyran ring and establishing the correct stereochemistry at the two stereocenters.

Biomimetic Synthesis

Rogano and Ruedi reported a biomimetic synthesis of centrolobine through oxidative cyclization of diarylheptanoid precursors. This approach mimics the proposed biosynthetic pathway and provides an efficient route to both enantiomers of centrolobine .
The key step in this synthesis involves the oxidative cyclization of O-methylcentrolobols with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the tetrahydropyran ring. This reaction proceeds through a quinone methide intermediate and delivers the 2,6-cis-configuration with high stereoselectivity .

Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization

Fuwa and colleagues reported a concise total synthesis of (±)-centrolobine in just four linear steps from commercially available p-benzyloxybenzaldehyde. Their approach utilized a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization as the key step, representing one of the shortest syntheses of centrolobine reported to date .

Carbonyl Ene Reaction Approach

Shores investigated the synthesis of (-)-centrolobine using the carbonyl ene reaction of exocyclic enol ethers. The strategy involved forming the 2,6-disubstituted framework of centrolobine from an exocyclic enol ether and an aldehyde .
The synthetic route began with commercially available glutaric anhydride and anisole, progressing through several steps including Friedel-Crafts acylation, reduction, and cyclization to form a lactone intermediate. While challenges were encountered with isomerization during the conversion to the desired exocyclic enol ether, the approach showed promise for completing the total synthesis .

Acyl Anion Chemistry

A novel approach utilizing acyl anion chemistry was developed for the synthesis of (+)-centrolobine and its analogues. The key step in this approach was an acid-catalyzed benzylic cation-initiated cyclization, which afforded stereoselective formation of the cis-2,6-disubstituted tetrahydropyran ring. This methodology was also applied to synthesize various centrolobine analogues containing electron-donating substituents in the aryl rings .
Table 4: Selected Synthetic Approaches to Centrolobine

Analogues and Derivatives

Several analogues and derivatives of centrolobine have been synthesized to explore structure-activity relationships and potentially enhance its biological properties.

O-Demethylcentrolobine

O-Demethylcentrolobine is a naturally occurring analogue that lacks the methoxy group on one of the aromatic rings. This compound has been isolated from the same plant sources as centrolobine and may represent a biosynthetic precursor .

Centrolobol

Centrolobol is another related natural compound that is believed to be a biosynthetic precursor to centrolobine. It possesses a linear diarylheptanoid structure without the tetrahydropyran ring .

Synthetic Analogues

The synthetic approach using acyl anion chemistry has enabled the preparation of various centrolobine analogues with modified aryl groups. These analogues contain different electron-donating substituents on the aromatic rings, which may modulate the biological activities of the parent compound .
Additionally, during synthetic studies, researchers have prepared trans-isomers of centrolobine, such as epicentrolobine, which feature a different stereochemical arrangement at the 2,6-positions of the tetrahydropyran ring .

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